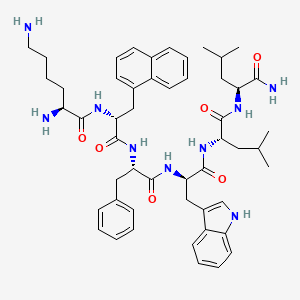
160215-60-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound with CAS number 160215-60-1 is known as PSA1 141-150 . It is a prostate-specific antigen 1 peptide used for immunotherapy in cancer trials . The molecular formula of this compound is C55H93N13O13S .
Molecular Structure Analysis
The IUPAC name of this compound provides insight into its molecular structure. It is a complex structure with multiple amino acid residues, including phenylalanine, leucine, threonine, proline, lysine, glutamine, cysteine, and valine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 1176.47 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 1492.6±65.0°C at 760 mmHg . It is soluble in DMSO .Scientific Research Applications
Tox21 Program: Advancements in Toxicology
The Tox21 program represents a significant shift in the assessment of chemical hazards. It focuses on using in vitro assays for target-specific, mechanism-based biological observations. This approach aims to reduce reliance on traditional animal toxicology studies and promises a more comprehensive understanding of toxicological space through a systems-biology approach. The program's progress highlights its potential in transforming the field of toxicology, making it a key application in scientific research related to chemicals like "160215-60-1" (Tice, Austin, Kavlock, & Bucher, 2013).
Enhancing Science Communication and Policy
Effective communication of scientific results to policymakers, citizens, and stakeholders is crucial. Initiatives to improve this communication, including training, workshops, and engagement projects, help bridge the gap between science and society. These efforts ensure that scientific findings, possibly including those related to "160215-60-1", are understood and utilized in decision-making processes (Thielen-del Pozo et al., 2020).
Integrative Data Portals in Space Weather Research
The Space Weather Technology, Research and Education Center (SWx TREC) exemplifies the use of integrative data portals and model/algorithm testbeds in research. This approach facilitates the understanding and prediction of space weather, highlighting the importance of accessible data sets and models in scientific research. Such frameworks could be relevant for managing and interpreting data related to "160215-60-1" (Pankratz et al., 2020).
Federated and Intelligent Datacubes
The concept of federated and intelligent datacubes addresses environmental challenges by speeding up research through large dataset leverage. This method is significant for comprehensively managing and analyzing large-scale data, which could include information related to "160215-60-1" (Atherton, Löwe, & Heinen, 2020).
Crowdsourcing in Scientific Research
Crowdsourcing in scientific research offers a horizontally distributed approach that maximizes resources, promotes inclusiveness, and increases rigor. This model, which contrasts with traditional small-team investigations, could be applied to research involving "160215-60-1", enabling more ambitious projects and diverse insights (Uhlmann et al., 2019).
properties
CAS RN |
160215-60-1 |
|---|---|
Product Name |
160215-60-1 |
Molecular Formula |
C₅₅H₉₃N₁₃O₁₃S |
Molecular Weight |
1176.47 |
sequence |
One Letter Code: FLTPKKLQCV |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)